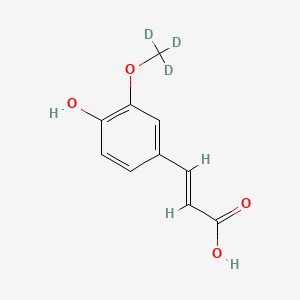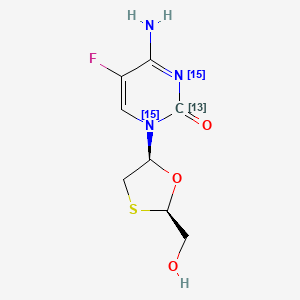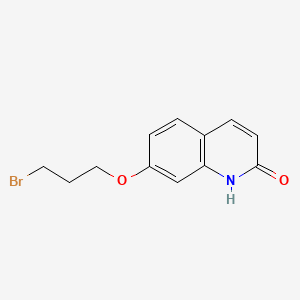
7-(3-bromopropoxy)quinolin-2(1H)-one
Descripción general
Descripción
“6-(3-Bromopropoxy)quinolin-2-amine” is a chemical compound with the molecular formula C12H13BrN2O . It’s structurally similar to “7-(3-bromopropoxy)quinolin-2(1H)-one”, with an amine group instead of a ketone .
Synthesis Analysis
The synthesis of a similar compound, “7–hydroxyquinoline”, involves the reaction of m–Aminophenol with p–chloranil and 1–butanol under reflux conditions . The resulting compound is then reacted with dibromopropane in the presence of K2CO3 and KI in DMF .Chemical Reactions Analysis
The compound “7–hydroxyquinoline” can undergo further reactions, such as bromination with dibromopropane to yield "7–(3–bromopropoxy)–2–methylquinoline" .Physical And Chemical Properties Analysis
Specific physical and chemical properties of “7-(3-bromopropoxy)quinolin-2(1H)-one” are not available in the literature .Aplicaciones Científicas De Investigación
Anticancer Activity : Quinolin-2(1H)-one derivatives have shown promising results in the treatment of cancer. For example, a study by Wang et al. (2009) demonstrated the anticancer potential of novel synthetic makaluvamine analogues, including quinolin-2(1H)-one derivatives, which exhibited cytotoxicity against human cancer cell lines and inhibited tumor growth in animal models. Similarly, Bolakatti et al. (2020) synthesized novel benzo[d]thiazolyl substituted-2-quinolone hybrids, showing significant anticancer activity, especially against breast cancer cells.
Inhibition of Blood Platelet Aggregation : Compounds related to quinolin-2(1H)-one have been found to inhibit blood platelet aggregation, a critical factor in the prevention of thrombosis. A study by Meanwell et al. (1991) described the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives as inhibitors of blood platelet cAMP phosphodiesterase and aggregation.
Antibacterial and Antifungal Activities : Some quinolin-2(1H)-one derivatives possess antibacterial and antifungal properties. For instance, Creaven et al. (2010) reported the synthesis of quinolin-2(1H)-one-derived Schiff bases and their copper(II) complexes, which displayed excellent anti-Candida activity.
Chemical Probes for Protein Studies : Quinolin-2(1H)-one derivatives are also used in the development of chemical probes for studying proteins. A study by Wu et al. (2014) showed that quinolin-2(1H)-one inhibitors were used in chemoproteomic affinity capture experiments to study bromodomain-containing proteins, which play a crucial role in gene expression control in eukaryotes.
Other Applications : Additional studies have explored various other applications of quinolin-2(1H)-one derivatives. For example, Nagarapua et al. (2012) investigated 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives as selective antitumor agents.
Safety And Hazards
Propiedades
IUPAC Name |
7-(3-bromopropoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2-5,8H,1,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJNUFWFQIAFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652495 | |
| Record name | 7-(3-Bromopropoxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-bromopropoxy)quinolin-2(1H)-one | |
CAS RN |
1076199-59-1 | |
| Record name | 7-(3-Bromopropoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Bromopropoxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

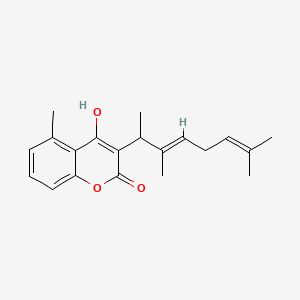
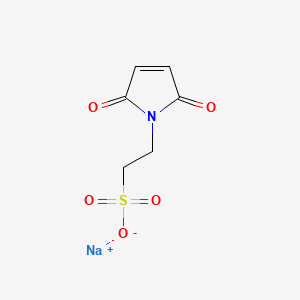

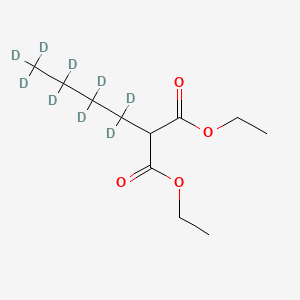
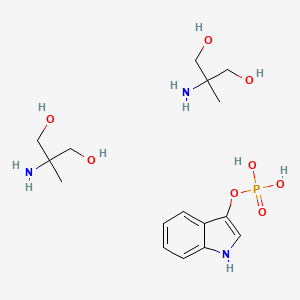
![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
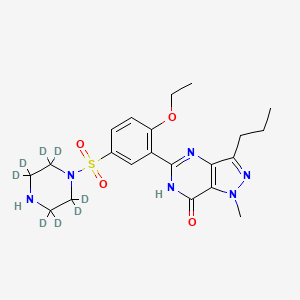

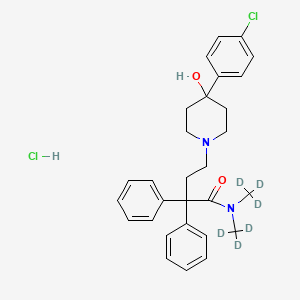
![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
